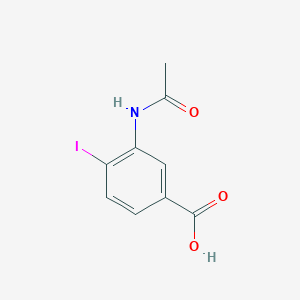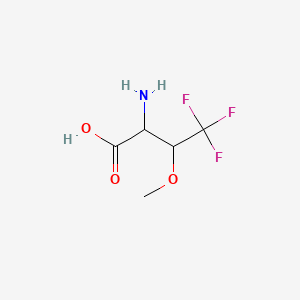
2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid is a fluorinated amino acid derivative. Fluorinated amino acids are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and the ability to mimic natural amino acids in biological systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide (CF3-CH2-I) under basic conditions. The process includes forming a Ni(II) complex with the glycine Schiff base, followed by alkylation and subsequent disassembly of the complex to reclaim the chiral auxiliary and obtain the target compound .
Industrial Production Methods
For large-scale production, the method employs a recyclable chiral auxiliary to form the corresponding Ni(II) complex with glycine Schiff base. This complex is then alkylated with CF3-CH2-I under basic conditions. The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and this compound, which is in situ converted to the desired derivative .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids with different functional groups.
Scientific Research Applications
2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability. The compound can act as an enzyme inhibitor by mimicking natural amino acids and interfering with enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,4,4-trifluorobutanoic acid: Another fluorinated amino acid with similar properties and applications.
2-Amino-2-(trifluoromethoxy)butanoic acid: A CF3O-containing analogue of natural lipophilic amino acids.
Uniqueness
2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct chemical and biological properties. This combination enhances its potential as a bioisostere and its utility in drug design and development .
Properties
Molecular Formula |
C5H8F3NO3 |
|---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
2-amino-4,4,4-trifluoro-3-methoxybutanoic acid |
InChI |
InChI=1S/C5H8F3NO3/c1-12-3(5(6,7)8)2(9)4(10)11/h2-3H,9H2,1H3,(H,10,11) |
InChI Key |
LZSHJVTUGGCAEK-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


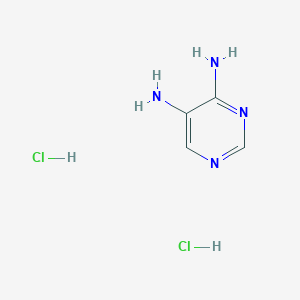
![1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B13501238.png)
![Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate](/img/structure/B13501240.png)
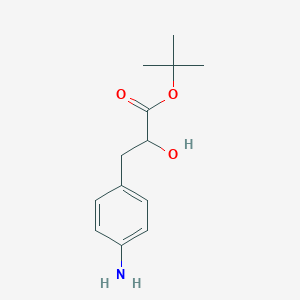
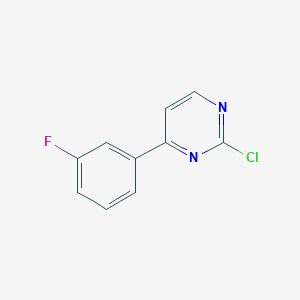
![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13501276.png)
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13501281.png)
![2-{6-Azaspiro[3.4]octan-2-yl}acetic acid hydrochloride](/img/structure/B13501284.png)
![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13501287.png)
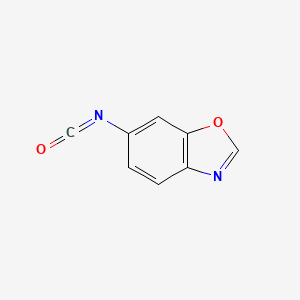
![4-(tert-Butyl) 6-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B13501294.png)
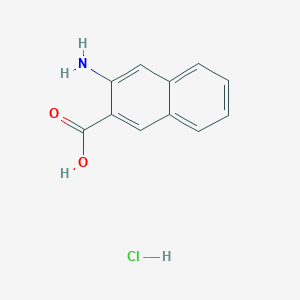
![tert-butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate](/img/structure/B13501315.png)
